

# A Comparative Spectroscopic Analysis of 2-Bromophenylacetic Acid Isomers

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## Compound of Interest

Compound Name: 2-Bromophenylacetic acid

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A detailed examination of the spectroscopic signatures of 2-, 3-, and 4-bromophenylacetic acid, providing key data for researchers in chemical analysis and drug development.

The positional isomers of bromophenylacetic acid, foundational molecules in organic synthesis and pharmaceutical research, exhibit distinct spectroscopic characteristics. A thorough understanding of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) profiles is crucial for accurate identification and characterization. This guide presents a comparative analysis of these isomers, supported by experimental data and detailed methodologies.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **2-bromophenylacetic acid**, 3-bromophenylacetic acid, and 4-bromophenylacetic acid.

Spectroscopic Technique	2-Bromophenylacetic Acid	3-Bromophenylacetic Acid	4-Bromophenylacetic Acid
$^1\text{H}$ NMR ( $\delta$ , ppm)	Aromatic: $\sim 7.1$ - $7.6$ (m, 4H), Methylene (-CH <sub>2</sub> -): $\sim 3.8$ (s, 2H)	Aromatic: $\sim 7.2$ - $7.5$ (m, 4H), Methylene (-CH <sub>2</sub> -): $\sim 3.6$ (s, 2H)	Aromatic: $\sim 7.2$ (d, 2H), $\sim 7.5$ (d, 2H), Methylene (-CH <sub>2</sub> -): $\sim 3.6$ (s, 2H)
$^{13}\text{C}$ NMR ( $\delta$ , ppm)	Carbonyl (-COOH): $\sim 177$ , Aromatic: $\sim 124$ - $134$ , Methylene (-CH <sub>2</sub> -): $\sim 41$	Carbonyl (-COOH): $\sim 177$ , Aromatic: $\sim 123$ - $137$ , Methylene (-CH <sub>2</sub> -): $\sim 40$	Carbonyl (-COOH): $\sim 177$ , Aromatic: $\sim 122$ - $134$ , Methylene (-CH <sub>2</sub> -): $\sim 40$
IR (cm <sup>-1</sup> )	O-H (acid): $\sim 2500$ - $3300$ (broad), C=O (acid): $\sim 1700$ , C-Br: $\sim 550$ - $650$	O-H (acid): $\sim 2500$ - $3300$ (broad), C=O (acid): $\sim 1700$ , C-Br: $\sim 550$ - $650$	O-H (acid): $\sim 2500$ - $3300$ (broad), C=O (acid): $\sim 1700$ , C-Br: $\sim 550$ - $650$
Mass Spec. (m/z)	Molecular Ion [M] <sup>+</sup> : 214/216 (approx. 1:1 ratio), Base Peak: 135	Molecular Ion [M] <sup>+</sup> : 214/216 (approx. 1:1 ratio), Base Peak: 169/171	Molecular Ion [M] <sup>+</sup> : 214/216 (approx. 1:1 ratio), Base Peak: 214/216

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized protocols for each of the key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the bromophenylacetic acid isomer was dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- **Internal Standard:** A small amount of tetramethylsilane (TMS) was added to the solution to serve as an internal reference ( $\delta$  = 0.00 ppm).

- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans were necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

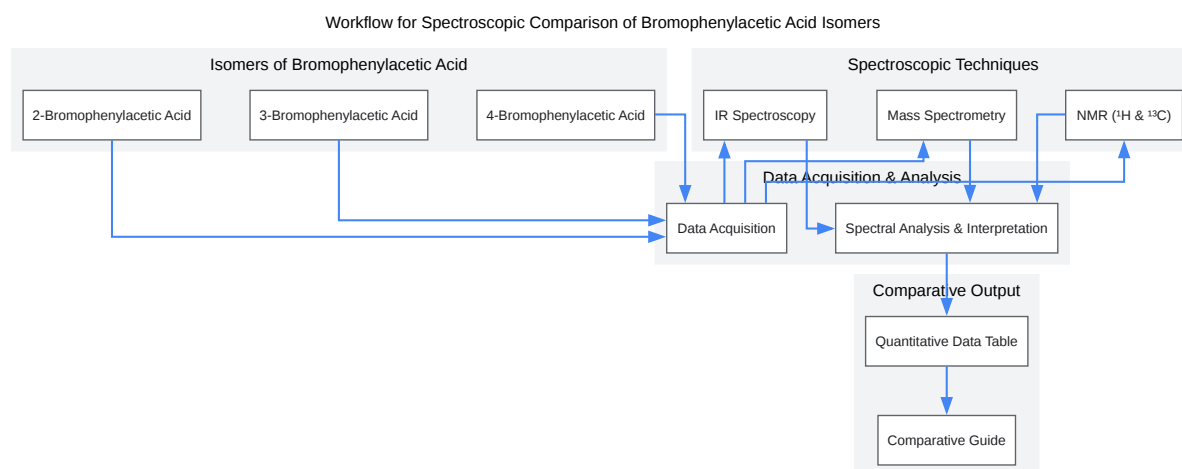
- **Sample Preparation:** A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture was then compressed in a pellet die under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample was introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample molecules were ionized, typically using electron impact (EI) ionization, which involves bombarding the sample with a high-energy electron beam.<sup>[1]</sup>
- **Mass Analysis:** The resulting ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The abundance of each ion was measured by a detector, and the data was presented as a mass spectrum.<sup>[1]</sup>

## Visualization of the Comparative Workflow

The logical flow of the spectroscopic comparison process is illustrated in the diagram below.



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Caption: Logical workflow for the spectroscopic comparison of bromophenylacetic acid isomers.

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## References

- 1. biorlab.com [biorlab.com]
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